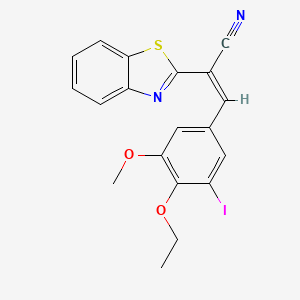![molecular formula C23H16N4OS B5342350 phenyl{4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]phenyl}methanone](/img/structure/B5342350.png)
phenyl{4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]phenyl}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl{4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]phenyl}methanone, also known as PIMT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PIMT is a member of the indole family of compounds and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of phenyl{4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]phenyl}methanone is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme thymidylate synthase, which is essential for DNA synthesis and cell division.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, this compound has also been studied for its biochemical and physiological effects. This compound has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. This compound has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using phenyl{4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]phenyl}methanone in lab experiments is its high potency and specificity. This compound has been shown to be highly effective at inhibiting the growth of cancer cells in vitro and in vivo, making it a valuable tool for cancer research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some normal cells, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on phenyl{4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]phenyl}methanone. One area of interest is the development of new cancer therapies based on this compound. Researchers are also interested in exploring the potential applications of this compound in other areas, such as the treatment of oxidative stress-related diseases and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.
Métodos De Síntesis
Phenyl{4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]phenyl}methanone can be synthesized using a variety of methods, including the reaction of 4-bromoacetophenone with 5H-[1,2,4]triazino[5,6-b]indole-3-thiol in the presence of a base such as potassium carbonate. The resulting intermediate product is then reacted with phenylmagnesium bromide to form the final product.
Aplicaciones Científicas De Investigación
Phenyl{4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)methyl]phenyl}methanone has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
phenyl-[4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4OS/c28-21(16-6-2-1-3-7-16)17-12-10-15(11-13-17)14-29-23-25-22-20(26-27-23)18-8-4-5-9-19(18)24-22/h1-13H,14H2,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMQGQQEYYYEDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-{2-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazol-1-yl}propyl)-1H-tetrazole](/img/structure/B5342285.png)
![3-methyl-4-[1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-pyrrolidinyl]-1,2,5-oxadiazole](/img/structure/B5342291.png)
![1-[(4-chlorophenyl)sulfonyl]-N-4-pyridinyl-4-piperidinecarboxamide](/img/structure/B5342292.png)
![4-benzyl-3-ethyl-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5342298.png)
![N-methyl-1-pyridin-3-yl-N-{[(2R,5S)-5-(1,3-thiazol-2-ylmethyl)tetrahydrofuran-2-yl]methyl}methanamine](/img/structure/B5342306.png)

![(2,1,3-benzoxadiazol-4-ylmethyl)methyl[4-(1H-pyrazol-1-yl)benzyl]amine](/img/structure/B5342314.png)
![2-[1-(1-benzofuran-2-ylsulfonyl)-3-azetidinyl]pyridine](/img/structure/B5342317.png)
![3-fluoro-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5342319.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5342323.png)
![N~2~-(2-methoxyethyl)-N~4~-methyl-N~4~-[(5-methyl-1H-pyrazol-3-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5342354.png)
![4-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B5342356.png)

